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molecular formula C12H12FNS B8343691 C-(5-(4-Fluorobenzyl)thiophen-2-yl)methylamine

C-(5-(4-Fluorobenzyl)thiophen-2-yl)methylamine

Cat. No. B8343691
M. Wt: 221.30 g/mol
InChI Key: XPBAQXFFKBRZSH-UHFFFAOYSA-N
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Patent
US07932272B2

Procedure details

7N ammonia/methanol (30 mL) and Raney nickel (500 mg) were added to 5-(4-fluorobenzyl)thiophene-2-carbaldehyde described in Preparation Example 37 (460 mg, 2.09 mmol), and the mixture was stirred for 14 hours under hydrogen atmosphere at room temperature. The catalyst was removed by filtering through Celite pad, then, purification by silica gel column chromatography (ethyl acetate, then ethyl acetate:methanol=4:1) was carried out, and the title compound (70 mg, 0.316 mol, 15.1%) was obtained as an oil.
[Compound]
Name
Example 37
Quantity
460 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
reactant
Reaction Step Two
Quantity
500 mg
Type
catalyst
Reaction Step Two
Yield
15.1%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:15]=[CH:14][C:5]([CH2:6][C:7]2[S:11][C:10]([CH:12]=O)=[CH:9][CH:8]=2)=[CH:4][CH:3]=1.[NH3:16].CO>[Ni]>[F:1][C:2]1[CH:15]=[CH:14][C:5]([CH2:6][C:7]2[S:11][C:10]([CH2:12][NH2:16])=[CH:9][CH:8]=2)=[CH:4][CH:3]=1 |f:1.2|

Inputs

Step One
Name
Example 37
Quantity
460 mg
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=CC=C(CC2=CC=C(S2)C=O)C=C1
Name
Quantity
30 mL
Type
reactant
Smiles
N.CO
Name
Quantity
500 mg
Type
catalyst
Smiles
[Ni]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred for 14 hours under hydrogen atmosphere at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The catalyst was removed
FILTRATION
Type
FILTRATION
Details
by filtering through Celite pad
CUSTOM
Type
CUSTOM
Details
purification by silica gel column chromatography (ethyl acetate

Outcomes

Product
Details
Reaction Time
14 h
Name
Type
product
Smiles
FC1=CC=C(CC2=CC=C(S2)CN)C=C1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.316 mol
AMOUNT: MASS 70 mg
YIELD: PERCENTYIELD 15.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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